2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid
Description
Properties
IUPAC Name |
2-methyl-2-(4-prop-2-enoxypyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-5-15-8-6-11-12(7-8)10(2,3)9(13)14/h4,6-7H,1,5H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFJJMSBVETMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(C=N1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For 4-hydroxypyrazole:
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Step 1 : React ethyl acetoacetate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol under reflux for 6–8 hours to form 3-methyl-1H-pyrazol-5(4H)-one.
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Step 2 : Hydrolyze the pyrazolone using 10% HCl at 80°C for 2 hours to yield 4-hydroxypyrazole.
Key Data :
| Starting Material | Product | Yield | Conditions |
|---|---|---|---|
| Ethyl acetoacetate | Pyrazolone | 85% | Ethanol, reflux, 6 h |
| Pyrazolone | 4-Hydroxypyrazole | 78% | 10% HCl, 80°C, 2 h |
Allylation of 4-Hydroxypyrazole
The hydroxyl group at the 4-position is allylated using allyl bromide under basic conditions:
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Procedure : Mix 4-hydroxypyrazole (1.0 eq) with allyl bromide (1.2 eq) and K₂CO₃ (1.5 eq) in DMF at 0–5°C for 24 hours.
Optimized Conditions :
N-Alkylation with 2-Methylpropionic Acid Derivative
The pyrazole nitrogen is alkylated with a 2-methylpropionic acid precursor:
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Step 1 : Deprotonate 4-allyloxypyrazole (1.0 eq) with NaH (1.2 eq) in THF at 0°C.
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Step 2 : Add methyl 2-bromo-2-methylpropionate (1.1 eq) and stir at 25°C for 12 hours.
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Step 3 : Isolate methyl 2-(4-allyloxypyrazol-1-yl)-2-methylpropionate via column chromatography (hexane/ethyl acetate = 4:1).
Key Data :
| Intermediate | Product | Yield | Purity (HPLC) |
|---|---|---|---|
| 4-Allyloxypyrazole | Methyl ester | 75% | 98.5% |
Ester Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the free acid using alkaline conditions:
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Procedure : Reflux methyl ester (1.0 eq) with 2 M NaOH (3 eq) in THF/H₂O (3:1) for 4 hours. Acidify with 1 M HCl to pH 2–3.
Yield and Purity :
-
Yield : 94%
-
Purity : ≥99% (by titration)
Alternative Methods
One-Pot Allylation and Alkylation
A streamlined approach combines allylation and N-alkylation:
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React 4-hydroxypyrazole with allyl bromide and K₂CO₃ in DMF.
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Directly add methyl 2-bromo-2-methylpropionate without isolating the allylated intermediate.
-
Yield : 68% (over two steps)
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (400 MHz, CDCl₃) : δ 1.58 (s, 6H, CH₃), 4.62 (d, 2H, OCH₂), 5.32 (m, 2H, CH₂=CH), 6.02 (m, 1H, CH₂=CH), 7.52 (s, 1H, pyrazole-H).
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HRMS (ESI) : m/z calcd. for C₁₁H₁₄N₂O₃ [M+H]⁺: 231.1025; found: 231.1028.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C10H14N2O3
- Molecular Weight : 214.23 g/mol
- CAS Number : 132990747
The compound features a pyrazole ring substituted with an allyloxy group and a propionic acid moiety, which contributes to its reactivity and potential applications in different domains.
Medicinal Chemistry
2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid has shown promise as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. Studies have demonstrated that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation markers in vitro .
Agricultural Chemistry
This compound has potential applications as a herbicide or plant growth regulator due to its ability to interact with plant metabolic pathways.
Table 1: Herbicidal Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential herbicide | |
| Mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] | Broad-leaved weed control |
Studies have suggested that compounds structurally related to this compound can effectively degrade in soil, indicating their potential for use in sustainable agriculture practices .
Material Science
The compound may also find applications in the development of polymers or other materials due to its unique chemical structure, which can be utilized in creating cross-linking agents or additives.
Mechanism of Action
The mechanism of action of 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid and related compounds:
Key Observations:
- Substituent Effects : The allyloxy group in the target compound distinguishes it from halogenated derivatives (e.g., Cl, CF3 in ), which are more electronegative and likely to enhance acidity or stability.
- Molecular Weight: The allyloxy group increases molecular weight compared to simpler pyrazole derivatives like 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid (154.17 g/mol) .
- Applications : Halogenated pyrazoles (e.g., 4-Cl, 3-CF3) are common in agrochemicals, while the allyloxy group suggests utility in polymer or medicinal chemistry due to its unsaturated bond .
Physicochemical Properties
- Solubility : The allyloxy group may reduce water solubility compared to compounds with polar substituents (e.g., -COOH in propionic acid derivatives).
- Acidity : Electron-withdrawing groups (e.g., Cl, CF3) in other pyrazole derivatives lower the pKa of the propionic acid group, enhancing acidity. The allyloxy group, being electron-donating, likely results in a higher pKa .
Biological Activity
2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesizing findings from various studies to provide an authoritative overview.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with an allyloxy group and a propionic acid moiety. Its synthesis typically involves standard organic reactions, including coupling reactions and functional group modifications, which can be tailored to enhance its biological activity.
Anti-inflammatory Activity
Research indicates that compounds with similar structures can inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. For example, related derivatives have shown a reduction in cytokine release by up to 79% in stimulated human peripheral blood mononuclear cells (PBMC) .
Table 1: Cytokine Inhibition by Propanoic Acid Derivatives
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Production Increase (%) |
|---|---|---|---|
| 3a | 44 | 79 | Significant |
| 3b | Moderate | Increased | Moderate |
| 3e | Significant | 68 | High |
| 3g | 25 | Significant | Moderate |
Antimicrobial Activity
While direct studies on the antimicrobial activity of this compound are scarce, related compounds have demonstrated varying degrees of antimicrobial efficacy. For instance, derivatives with similar functional groups have been tested against multidrug-resistant pathogens, yielding minimum inhibitory concentration (MIC) values indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 32 |
| Compound B | E. faecalis | 16 |
| Compound C | P. aeruginosa | 64 |
Case Studies
In a study evaluating the biological activity of various propanoic acid derivatives, it was observed that compounds exhibiting structural similarities to this compound showed promising anti-inflammatory effects and low cytotoxicity toward human cells . These findings suggest that the compound may share similar beneficial properties.
Q & A
Q. [Basic] What are the optimal synthetic routes for 2-(4-Allyloxypyrazol-1-yl)-2-methyl-propionic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves introducing the allyloxy group to the pyrazole ring via nucleophilic substitution or coupling reactions. A reflux system with ethanol and glacial acetic acid (e.g., 7 hours at elevated temperatures) is effective for cyclization, as demonstrated in analogous pyrazole syntheses . Optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Catalyst screening : Use of Lewis acids (e.g., ZnCl₂) to improve yields.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification : Silica gel column chromatography followed by recrystallization (ethanol is preferred for high-purity crystals) .
Example yield reference: Pyrazole derivatives synthesized under similar conditions achieved ~45% yields .
Q. [Basic] Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm allyloxy group integration and methyl propionic acid substitution.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and pyrazole ring vibrations.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O-H⋯N bonds observed in related pyrazoles stabilize the lattice ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
Q. [Basic] What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods for synthesis and local exhaust ventilation during weighing .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Emergency Measures : Install eyewash stations and showers; decontaminate exposed skin immediately .
- Storage : In airtight containers, away from light and moisture, based on stability data from structurally related acids .
Advanced Research Questions
Q. [Advanced] How can researchers design assays to evaluate the anti-inflammatory or antipruritic activity of this compound?
- Methodological Answer :
- In Vitro Models : Use lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) inhibition assays, referencing pyrazole derivatives with confirmed anti-inflammatory effects .
- Cell-Based Assays : Treat RAW 264.7 macrophages with LPS-induced inflammation and measure cytokine (IL-6, TNF-α) levels via ELISA.
- Dosage Optimization : Perform dose-response curves (0.1–100 µM) to determine IC₅₀ values.
Q. [Advanced] What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Purity Validation : Use HPLC with certified reference standards (e.g., impurity profiling as in ) to rule out batch variability.
- Assay Replication : Repeat experiments under controlled conditions (pH, temperature, cell passage number).
- Cross-Study Comparison : Analyze structural analogs (e.g., clofibric acid derivatives ) to identify substituent-dependent activity trends.
Q. [Advanced] How can structure-activity relationship (SAR) studies be conducted to improve target specificity?
- Methodological Answer :
- Substituent Modification : Vary the allyloxy chain length or introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazole ring.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like COX-2 or histamine receptors.
- Biological Testing : Compare modified analogs in enzyme inhibition assays to establish SAR trends .
Q. [Advanced] What advanced analytical methods are recommended for impurity profiling?
- Methodological Answer :
- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (e.g., 40:60 to 90:10 over 20 minutes) to separate impurities .
- LC-MS/MS : Identify trace impurities (e.g., methyl ester byproducts) via fragmentation patterns.
- Quantification : Calibrate against certified standards (e.g., EP impurity references ).
Q. [Advanced] How can computational chemistry predict metabolic pathways or degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
